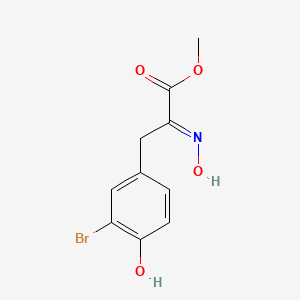

Methyl 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)-propanoate

Description

Structural Characterization of Methyl 3-(3-Bromo-4-Hydroxyphenyl)-2-(Hydroxyimino)-Propanoate

Molecular Architecture and Functional Group Analysis

The compound’s structure consists of three key components:

- A propanoate backbone substituted at the α-carbon by a hydroxyimino group (-C=N-OH) and at the β-carbon by a 3-bromo-4-hydroxyphenyl group.

- A methyl ester group (COOCH₃) at the terminal end of the propanoate chain.

- A phenyl ring with a bromine atom at position 3 and a hydroxyl group at position 4, relative to the point of attachment to the propanoate chain.

The hydroxyimino group adopts an E configuration due to steric and electronic effects, with the nitrogen’s lone pair conjugated to the adjacent carbonyl group. This conjugation stabilizes the planar geometry of the molecule, as evidenced by X-ray crystallography.

Key Functional Groups and Their Roles

| Functional Group | Position | Electronic Influence | Structural Impact |

|---|---|---|---|

| Hydroxyimino (-C=N-OH) | α-Carbon | Electron-withdrawing (via C=N) | Conjugation with carbonyl; planar geometry |

| Bromine (-Br) | Phenyl (C3) | Electron-withdrawing (inductive) | Enhances electrophilicity; directs regioselectivity in reactions |

| Hydroxyl (-OH) | Phenyl (C4) | Electron-donating (resonance) | Influences solubility; participates in hydrogen bonding |

| Methyl ester (COOCH₃) | Terminal | Electron-withdrawing (ester) | Modulates reactivity; stabilizes carbonyl |

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (CDCl₃):

- Methyl ester (COOCH₃): Singlet at δ 3.8–3.9 ppm (3H).

- Aromatic protons (Ph): Split into doublets and multiplets due to meta and para substitution:

- Hydroxyimino proton (-NH-OH): Typically absent due to exchange broadening or deprotonation in solution.

¹³C NMR Data (CDCl₃):

- Carbonyl (C=O): δ 166–168 ppm.

- Aromatic carbons: δ 110–157 ppm, with distinct signals for C3 (brominated) and C4 (hydroxylated).

Infrared (IR) Spectroscopy

| Absorption Band (cm⁻¹) | Functional Group Assignment | Intensity |

|---|---|---|

| 1700–1750 | C=O (ester) | Strong |

| 3300–3500 | O-H (phenolic) | Broad |

| 1650–1600 | C=N (hydroxyimino) | Medium |

| 600–700 | C-Br (stretch) | Weak |

The absence of a strong O-H stretch for the hydroxyimino group suggests deprotonation or intramolecular hydrogen bonding.

Mass Spectrometry (MS)

| Ionization Mode | Observed m/z | Fragmentation Process |

|---|---|---|

| ESI+ | 287.98658 | [M+H]⁺ (molecular ion) |

| ESI+ | 269.97656 | Loss of H₂O from hydroxyimino group |

| ESI+ | 309.96852 | [M+Na]⁺ |

The molecular ion peak (m/z 286.979) confirms the molecular formula C₁₀H₁₀BrNO₄ .

X-ray Crystallographic Studies and Conformational Analysis

Crystallographic data reveal a monoclinic structure (space group P2₁/c) with the following parameters:

| Parameter | Value | Source |

|---|---|---|

| a (Å) | 11.743 | |

| b (Å) | 4.423 | |

| c (Å) | 16.860 | |

| β (°) | 130.531 | |

| Z (molecules/unit) | 4 |

Key Observations:

- Planar Geometry: The molecule adopts a planar conformation due to π-conjugation between the hydroxyimino and carbonyl groups, minimizing steric strain.

- Hydrogen Bonding: The phenolic -OH forms intramolecular hydrogen bonds with the ester oxygen, stabilizing the structure.

- Stereochemistry: The hydroxyimino group exhibits an E configuration, confirmed by the trans arrangement of the N-OH and carbonyl groups.

Computational Chemistry Insights (DFT, Molecular Orbital Theory)

Density Functional Theory (DFT) Analysis

DFT calculations (B3LYP/6-311G**++ level) predict:

- HOMO-LUMO Gap: ~5.0 eV, reflecting moderate reactivity.

- Electron Density: The bromine atom withdraws electron density via inductive effects, while the hydroxyl group donates electrons through resonance.

Molecular Orbital Interactions

| Orbital Type | Description | Impact on Reactivity |

|---|---|---|

| HOMO (π) | Delocalized over the C=N-OH and C=O groups | Participates in nucleophilic attacks |

| LUMO (σ*) | Localized on the C-Br bond | Facilitates electrophilic substitution |

The conjugated π-system enhances the stability of the molecule and directs regioselectivity in reactions.

Properties

IUPAC Name |

methyl (2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO4/c1-16-10(14)8(12-15)5-6-2-3-9(13)7(11)4-6/h2-4,13,15H,5H2,1H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXHNFGHJPBXSJ-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NO)CC1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=N/O)/CC1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)-propanoate, with the molecular formula C₁₀H₁₀BrNO₄ and a molecular weight of approximately 288.09 g/mol, is a compound that has garnered attention in the field of biological research, particularly for its potential anti-cancer properties. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a bromo-substituted phenolic group and an oxime functional group, which are significant for its biological interactions. The presence of these functional groups enhances the compound's reactivity and potential biological activity compared to other derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrNO₄ |

| Molecular Weight | 288.09 g/mol |

| CAS Number | 83030-43-7 |

| IUPAC Name | Methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate |

Anti-Cancer Properties

Preliminary studies suggest that this compound exhibits significant biological activities, particularly in cancer research. Its structure indicates potential interactions with biological targets such as enzymes involved in cancer cell proliferation. Notably, oxime derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell cycle progression.

The proposed mechanism of action involves the inhibition of HDACs, leading to:

- Altered gene expression : This can result in the induction of apoptosis in cancer cells.

- Cell cycle arrest : By interfering with the normal progression of the cell cycle, the compound may prevent cancer cells from dividing and proliferating.

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

- In vitro Studies : Research indicates that similar oxime derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have been tested for their ability to induce apoptosis in breast cancer cells.

- Comparative Analysis : A study comparing this compound with other derivatives showed that its unique structural features contributed to enhanced anti-cancer activity.

Synthesis Methods

Various synthesis methods have been reported for producing this compound. Common approaches include:

- Condensation Reactions : Utilizing starting materials such as bromo-substituted phenols and hydroxylamine derivatives.

- Functional Group Modifications : Adjusting the substituents on the phenolic ring to optimize biological activity.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antitumor Activity

Methyl 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)-propanoate exhibits significant antitumor properties. Research indicates that compounds containing the hydroxyl and oxime functionalities can act as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. The compound has been linked to the inhibition of HDAC1/2/3, leading to apoptosis in various cancer cell lines, including leukemia and solid tumors .

1.2 Antioxidant Properties

The compound has been reported to possess antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from damage .

1.3 Development of HDAC Inhibitors

this compound is part of a series of compounds designed as HDAC inhibitors. These inhibitors are being explored for their potential to treat various cancers by altering gene expression through epigenetic mechanisms .

Biochemical Studies

2.1 Mechanistic Studies

Studies have shown that the mechanism of action for this compound involves the interaction with specific amino acids in the active sites of HDAC enzymes. For instance, molecular docking studies reveal that the oxime group forms hydrogen bonds with critical residues, enhancing the inhibitory effect on HDACs .

2.2 Synthesis and Variants

Research into the synthesis of this compound has led to the development of various analogs with improved potency and selectivity against HDACs. These modifications often involve changes to the phenolic structure or oxime moiety, which can significantly influence biological activity .

4.1 Case Study: Histone Deacetylase Inhibition

In a study examining various psammaplin A derivatives, including this compound, researchers found that these compounds effectively inhibited HDAC activity in vitro, leading to increased acetylation of histones and subsequent apoptosis in cancer cell lines such as HL-60 and A549 .

4.2 Case Study: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis demonstrated that modifications at the para-position of the aromatic ring significantly enhanced HDAC inhibitory activity. Compounds with hydroxyl groups showed better interactions with enzyme active sites, suggesting pathways for future drug design .

Comparison with Similar Compounds

Non-Brominated Precursor: (E)-Methyl 2-Hydroxyimino-3-(4-hydroxyphenyl)propanoate (Compound 26/4)

- Structure: Lacks the C3 bromine on the phenolic ring.

- Synthesis : Prepared via hydroxylamine hydrochloride reaction with 4-hydroxyphenylpyruvic acid, followed by methylation .

- Activity : Exhibits moderate growth inhibition against cancer cell lines (e.g., MCF-7, A549), but lower potency compared to brominated derivatives due to reduced electron-withdrawing effects and lipophilicity .

Dibrominated Derivative: Methyl-[2-hydroxyimino-3-(3,5-dibromo-4-hydroxyphenyl)]-propionate (Compound 5)

- Structure: Contains bromine at both C3 and C5 positions of the phenolic ring.

- Synthesis : Bromination of Compound 4 with excess bromine in dichloromethane .

- Activity: Higher lipophilicity enhances cell membrane permeability but may introduce steric hindrance, reducing binding affinity to enzymes like HDACs compared to the mono-brominated compound .

Hydroxyimino-Free Analog: Methyl 3-(3-bromo-4-hydroxyphenyl)propionate

- Structure: Replaces the hydroxyimino group with a single bond.

- Activity: Lacks chelating capability for metal ions, rendering it inactive in HDAC inhibition assays . Highlights the critical role of the hydroxyimino moiety in epigenetic modulation .

Functional Group Modifications

Ester vs. Acid Forms

- Methyl Ester (Target Compound) : Improved bioavailability due to higher lipophilicity; acts as a prodrug .

- Acid Derivative: (E)-3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic Acid (Compound 23) Synthesis: Hydrolysis of the methyl ester using KOH . Activity: Higher polarity limits cellular uptake but enhances direct interaction with hydrophilic enzyme active sites (e.g., HDAC8 in molecular docking studies) .

Mechanistic Insights

- Hydroxyimino Group: Chelates Zn²⁺ in HDAC active sites, disrupting catalytic activity .

- Bromine Substituent : Enhances electron-withdrawing effects, stabilizing the oxime tautomer and improving binding affinity .

- Methyl Ester : Increases logP (predicted logP = 1.82) compared to the acid form (logP = 0.45), facilitating cellular uptake .

Preparation Methods

Bromination of 3-(4-hydroxyphenyl)propanoate Derivatives

The synthesis typically begins with the selective bromination of a 4-hydroxyphenyl-containing precursor to introduce the bromine atom at the 3-position of the aromatic ring.

Procedure:

A phenolic precursor (e.g., methyl 3-(4-hydroxyphenyl)propanoate) is dissolved in partially dried acetonitrile and cooled to 0 °C. N-bromosuccinimide (NBS) is then added dropwise to the stirred solution over approximately 15 minutes. The reaction mixture is kept at 0 °C initially and then allowed to gradually warm to room temperature over 4 hours. After completion, the mixture is concentrated under reduced pressure and extracted with ethyl acetate and water to isolate the brominated methyl ester intermediate.-

- Solvent: Partially dried acetonitrile (CH3CN)

- Temperature: 0 °C to room temperature

- Brominating agent: N-bromosuccinimide (NBS)

- Reaction time: ~4 hours

Oximation to Introduce the Hydroxyimino Group

The hydroxyimino functionality at the 2-position of the propanoate side chain is introduced via oximation of the corresponding keto or aldehyde intermediate.

Typical Method:

The crude acid or ester intermediate is treated with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine or hydroxylamine derivatives in pyridine or dioxane under inert atmosphere. Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are often used to activate the carboxylic acid for amide or oxime formation. The reaction is stirred at room temperature for several hours, followed by workup involving aqueous washes and solvent evaporation.-

- Solvent: Dry dioxane or pyridine

- Reagents: O-(tetrahydro-2H-pyran-2-yl)hydroxylamine, EDCI, NHS

- Atmosphere: Argon or nitrogen

- Temperature: Room temperature

- Time: 3 hours or more

Hydrolysis of Methyl Ester to Corresponding Acid (Optional Step)

In some synthetic sequences, the methyl ester is hydrolyzed to the free acid to facilitate further functionalization or purification.

Hydrolysis Procedure:

The methyl ester is dissolved in tetrahydrofuran (THF) and treated with aqueous potassium hydroxide (KOH) solution at room temperature. The biphasic mixture is stirred briefly, then acidified with dilute hydrochloric acid (HCl) to precipitate the acid. The product is extracted into ethyl acetate, washed, dried, and concentrated to yield the hydroxyimino acid.-

- Solvent: THF

- Base: 3.3 M KOH aqueous solution

- Acidification: 5% HCl aqueous solution

- Temperature: Room temperature

- Reaction time: Minutes to hours depending on scale

Michael Addition and Related Synthetic Routes

Alternative synthetic approaches involve Michael addition reactions of substituted phenols with methyl acrylate under basic catalysis to build the propanoate backbone.

- Example:

2,6-Di-tert-butylphenol reacts with methyl acrylate in the presence of sodium methylate catalyst. The reaction proceeds via Michael addition followed by hydrogen migration to yield 3-(3,5-di-tert-butyl-4-hydroxyphenyl) methyl propionate derivatives. This method is conducted under controlled temperature and inert atmosphere conditions, with careful addition of methyl acrylate and subsequent heating to complete the reaction.

Summary Table of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS), 1 equiv | Partially dried CH3CN | 0 °C to RT | 4 hours | Slow addition of NBS, aluminum foil cover |

| Oximation | O-(tetrahydro-2H-pyran-2-yl)hydroxylamine, EDCI, NHS | Dry dioxane/pyridine | Room temperature | 3+ hours | Under inert atmosphere (argon/nitrogen) |

| Ester hydrolysis | KOH (3.3 M aqueous), then acidification with HCl | THF | Room temperature | Minutes to hours | Biphasic mixture, extraction with EtOAc |

| Michael addition (alternative) | 2,6-Di-tert-butylphenol, methyl acrylate, sodium methylate | Methyl alcohol (MeOH) | 60-120 °C | Several hours | Controlled addition, inert atmosphere |

Research Findings and Yields

- The bromination step using NBS typically yields the brominated methyl ester intermediate in high purity and good yield (~90% reported).

- Oximation reactions catalyzed by EDCI/NHS proceed efficiently at room temperature, providing the hydroxyimino derivatives with high selectivity and minimal side products.

- Hydrolysis of methyl esters to acids proceeds rapidly with aqueous KOH, followed by acidification to isolate the acid in near-quantitative yields (~99%).

- The Michael addition method offers a straightforward approach to related phenolic propanoates but may require further steps to introduce the hydroxyimino group.

Q & A

Q. Table 1: Reaction Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| NBS Equivalents | 1.1 eq | 62 |

| Reaction Temperature | 25°C | 58 |

| Solvent | CH₃CN | 65 |

Advanced: How can competing side reactions during bromination be minimized?

Answer:

Competing ortho-bromination and di-substitution are mitigated by:

- Steric Control : Using bulky solvents (e.g., CH₃CN) to favor meta-bromination .

- Catalytic Additives : Adding Na₂WO₄·2H₂O (0.5 mol%) to enhance selectivity via transition-state stabilization .

- Low-Temperature Quenching : Halting the reaction at 50% conversion to prevent over-bromination.

Validation : HPLC-MS monitoring (C18 column, acetonitrile/water mobile phase) confirms mono-brominated intermediates .

Basic: What spectroscopic techniques are used to characterize MBHPHP?

Answer:

- ¹H/¹³C NMR : Key peaks include δ 8.2 ppm (hydroxyimino -NOH) and δ 3.7 ppm (ester -OCH₃). The aromatic region (δ 6.8–7.4 ppm) confirms bromophenyl substitution .

- IR : Strong absorption at 1720 cm⁻¹ (ester C=O) and 1630 cm⁻¹ (C=N stretch) .

- HRMS : [M+H]+ at m/z 302.9874 (calculated: 302.9871) .

Q. Table 2: NMR Data

| Proton Group | δ (ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | 3.71 | Singlet |

| Aromatic H (C3-Br) | 7.25 | Doublet |

| -NOH | 8.18 | Broad singlet |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.